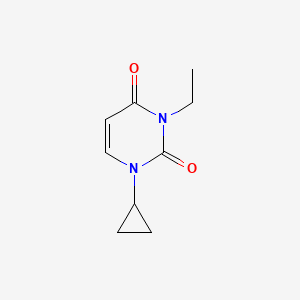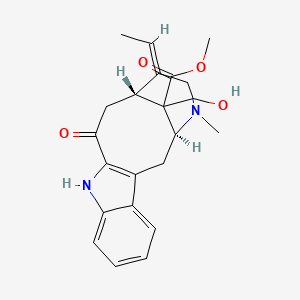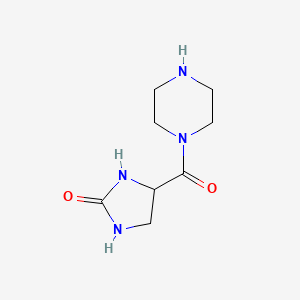
4-(Piperazine-1-carbonyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperazine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that features a five-membered ring structure with nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazine-1-carbonyl)imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonylating agents such as phosgene in the presence of a base.
Diamination of Olefins: This approach uses olefins and diamines in the presence of a catalyst to form the imidazolidin-2-one ring.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular cyclization to form the imidazolidin-2-one ring.
Aziridine Ring Expansion: Chiral aziridines react with isocyanates in the presence of a Lewis acid catalyst to form enantiomerically pure imidazolidin-2-one derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as the direct incorporation of carbonyl groups into diamines or the use of aziridine ring expansion due to their efficiency and high yield .
化学反応の分析
Types of Reactions
4-(Piperazine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted imidazolidin-2-ones .
科学的研究の応用
4-(Piperazine-1-carbonyl)imidazolidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Piperazine-1-carbonyl)imidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, lowering the substrate’s LUMO and facilitating nucleophilic attack . This mechanism is crucial in its role as a catalyst and in its biological activity as an enzyme inhibitor .
類似化合物との比較
4-(Piperazine-1-carbonyl)imidazolidin-2-one can be compared with other similar compounds such as:
2-Imidazolidinone: A cyclic derivative of urea used as a polar solvent and Lewis base.
4-Imidazolidinone: Prepared from phenylalanine and used in pharmaceuticals like hetacillin and spiperone.
Imidazolones: Oxo derivatives of imidazoline, used in herbicides and as intermediates in organic synthesis.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various fields .
特性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
4-(piperazine-1-carbonyl)imidazolidin-2-one |
InChI |
InChI=1S/C8H14N4O2/c13-7(6-5-10-8(14)11-6)12-3-1-9-2-4-12/h6,9H,1-5H2,(H2,10,11,14) |
InChIキー |
XGWZUFCBEIYXEF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2CNC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14864280.png)
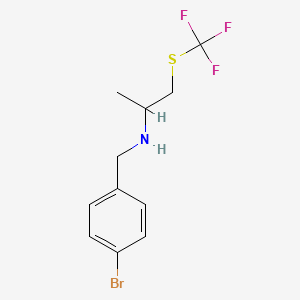
![5,6'-Dichloro-[2,3']bipyridine](/img/structure/B14864285.png)

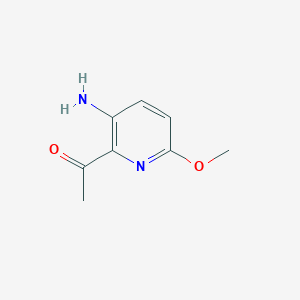
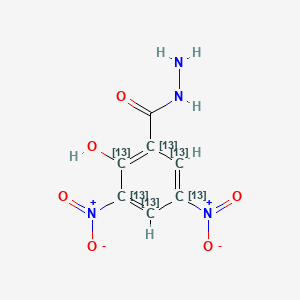
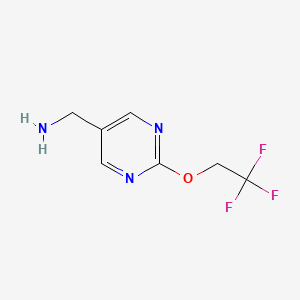
![9-Hydroxy-6-azaspiro[4.5]decan-7-one](/img/structure/B14864324.png)

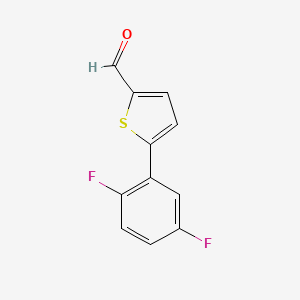
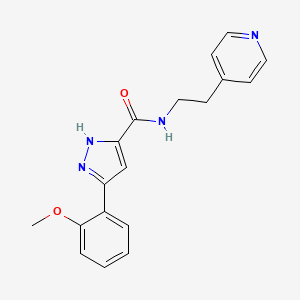
![8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B14864354.png)
